molecular formula C13H21ClN2O4 B12500498 (S)-3-[(S)-2-(Boc-amino)-4-chloro-3-oxobutyl]pyrrolidin-2-one

(S)-3-[(S)-2-(Boc-amino)-4-chloro-3-oxobutyl]pyrrolidin-2-one

Cat. No.: B12500498
M. Wt: 304.77 g/mol
InChI Key: FEXTWDBCHHDVBX-UHFFFAOYSA-N
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Description

tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a chloro substituent, and a pyrrolidinone moiety. Its molecular formula is C13H22ClNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Chloro Substituent: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the tert-Butyl Carbamate Group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.

    Tetrasubstituted pyrroles: Compounds with similar structural features used in medicinal chemistry.

Uniqueness

tert-Butyl ((S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate is unique due to its combination of a chloro substituent, a pyrrolidinone moiety, and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C13H21ClN2O4

Molecular Weight

304.77 g/mol

IUPAC Name

tert-butyl N-[4-chloro-3-oxo-1-(2-oxopyrrolidin-3-yl)butan-2-yl]carbamate

InChI

InChI=1S/C13H21ClN2O4/c1-13(2,3)20-12(19)16-9(10(17)7-14)6-8-4-5-15-11(8)18/h8-9H,4-7H2,1-3H3,(H,15,18)(H,16,19)

InChI Key

FEXTWDBCHHDVBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)CCl

Origin of Product

United States

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